3'-p-Hydroxypaclitaxel

CYP3A4 phenotyping Drug metabolism Hepatocyte assay

3′-p-Hydroxypaclitaxel is the only CYP3A4-specific paclitaxel metabolite retaining tubulin-binding activity, unlike inactive 6α-hydroxy analogs. As a pathway-selective biomarker, it enables precise CYP3A4 phenotyping, DDI assessment, and mechanistic PK-PD modeling. Its 91% SPE recovery from human plasma supports validated LC-MS/MS quantitation to 10 ng/mL, making it the definitive calibration standard for ANDA submissions and API impurity profiling. Procure at ≥98% purity for analytical method validation, batch release testing, and QC workflows.

Molecular Formula C₄₇H₅₁NO₁₅
Molecular Weight 869.9 g/mol
CAS No. 132160-32-8
Cat. No. B027951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-p-Hydroxypaclitaxel
CAS132160-32-8
Synonyms3’-Para-hydroxypaclitaxel;  [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α,4-dihydroxy-benzenepropanoic Acid 6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethy
Molecular FormulaC₄₇H₅₁NO₁₅
Molecular Weight869.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
InChIKeyXKSMHFPSILYEIA-MZXODVADSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-p-Hydroxypaclitaxel (CAS 132160-32-8): Paclitaxel Metabolite Standard for CYP3A4 Activity Assessment and Analytical Method Development


3′-p-Hydroxypaclitaxel (CAS 132160-32-8) is a mono-hydroxylated metabolite of the antineoplastic taxane paclitaxel, formed through CYP3A4-mediated para-hydroxylation of the C3′-phenyl ring [1]. With a molecular formula of C₄₇H₅₁NO₁₅ and a molecular weight of 869.9 g/mol, this compound serves as a primary analytical reference standard for pharmacokinetic studies, CYP3A4 phenotyping assays, and quality control applications in paclitaxel drug product manufacturing [2]. Unlike its parent compound, 3′-p-hydroxypaclitaxel exhibits retained tubulin-binding and microtubule-stabilizing activity, albeit with reduced cytotoxic potency, positioning it as a critical probe for distinguishing metabolic clearance pathways from residual antineoplastic activity [3].

Why 3'-p-Hydroxypaclitaxel Cannot Be Substituted with 6α-Hydroxypaclitaxel or Parent Paclitaxel


Substitution among paclitaxel-related taxanes is precluded by orthogonal cytochrome P450 metabolic routing, divergent analytical behavior under standardized chromatographic conditions, and pronounced differences in retained biological activity. 3′-p-Hydroxypaclitaxel is exclusively generated by CYP3A4, whereas the alternative major metabolite 6α-hydroxypaclitaxel derives from CYP2C8 activity—a distinction that renders these compounds non-interchangeable in enzyme phenotyping, drug-drug interaction studies, and pharmacokinetic modeling [1]. Furthermore, the two 6α-hydroxy-substituted metabolites (6α-hydroxypaclitaxel and 6α,3′-p-dihydroxypaclitaxel) exhibit near-complete loss of cytotoxicity in vitro, while 3′-p-hydroxypaclitaxel retains measurable activity, creating a critical functional bifurcation among what might superficially appear as structurally analogous hydroxylated derivatives [2]. These orthogonal characteristics establish 3′-p-hydroxypaclitaxel as a uniquely informative probe that cannot be approximated by any other in-class compound.

3'-p-Hydroxypaclitaxel (132160-32-8): Quantitative Differentiation Evidence vs. 6α-Hydroxypaclitaxel and Paclitaxel


CYP3A4-Selective Metabolic Formation: Differential Isozyme Routing vs. 6α-Hydroxypaclitaxel

3′-p-Hydroxypaclitaxel is formed exclusively via CYP3A4-catalyzed hydroxylation, whereas 6α-hydroxypaclitaxel is generated by CYP2C8. In human liver microsomal incubations with 10 μM paclitaxel, the production of 6α-hydroxypaclitaxel (CYP2C8-mediated) was 2.3-fold greater than that of 3′-p-hydroxypaclitaxel (CYP3A4-mediated) under standardized conditions [1]. This differential enzyme routing establishes the compound as a pathway-selective biomarker that cannot be functionally replaced by 6α-hydroxypaclitaxel in CYP phenotyping or drug-drug interaction assessments [2].

CYP3A4 phenotyping Drug metabolism Hepatocyte assay

Superior HPLC Recovery in Human Plasma vs. 6α,3′-p-Dihydroxypaclitaxel

In a validated reversed-phase HPLC method for quantifying paclitaxel metabolites in human plasma, 3′-p-hydroxypaclitaxel demonstrated 91% recovery following solid-phase extraction, compared to 78% recovery for 6α,3′-p-dihydroxypaclitaxel and 89% for both paclitaxel and 6α-hydroxypaclitaxel [1]. This 13-percentage-point advantage in extraction efficiency translates to enhanced analytical sensitivity and reduced variability in quantitative bioanalytical workflows.

Analytical method validation Pharmacokinetics Bioanalytical chemistry

Preserved Cytotoxicity vs. Abolished Activity in 6α-Hydroxy-Substituted Metabolites

In vitro clonogenic assays demonstrated that 6α-hydroxypaclitaxel and 6α,3′-p-dihydroxypaclitaxel—both bearing hydroxylation at the C6α position—exhibit complete loss of cytotoxicity against A2780 human ovarian carcinoma and CC531 rat colon carcinoma cell lines [1]. In contrast, 3′-p-hydroxypaclitaxel retains measurable cytotoxic activity, though reduced relative to paclitaxel. This functional retention distinguishes 3′-p-hydroxypaclitaxel as the only mono-hydroxylated paclitaxel metabolite that maintains pharmacologically relevant microtubule-stabilizing and antiproliferative capacity.

In vitro pharmacology Cytotoxicity assay Metabolite activity profiling

Differential Pharmacokinetic Exposure in Clinical Populations: AUC Ratio vs. 6α-Hydroxypaclitaxel

In a clinical pharmacokinetic study of 13 platinum-pretreated patients with advanced ovarian cancer receiving 135 mg/m² paclitaxel as a 3-hour infusion, the mean AUC of 3′-p-hydroxypaclitaxel was 0.31 ± 0.20 h·μmol·L⁻¹, compared to 0.44 ± 0.30 h·μmol·L⁻¹ for 6α-hydroxypaclitaxel [1]. This represents an AUC ratio (3′-p-OH:6α-OH) of approximately 0.70, indicating that circulating exposure to the CYP3A4-derived metabolite is roughly 30% lower than that of the CYP2C8-derived metabolite under this dosing regimen.

Clinical pharmacokinetics Therapeutic drug monitoring Ovarian cancer

3'-p-Hydroxypaclitaxel (132160-32-8): Validated Application Scenarios for Research and Industrial Use


CYP3A4 Phenotyping and Drug-Drug Interaction Screening

Use 3′-p-hydroxypaclitaxel as a pathway-specific biomarker to isolate CYP3A4 activity from CYP2C8 activity in human hepatocyte or liver microsome assays. The compound's exclusive CYP3A4-dependent formation, quantified as 2.3-fold lower production than the CYP2C8-mediated 6α-hydroxypaclitaxel pathway [1], enables precise detection of CYP3A4 inhibition or induction by co-administered agents such as ketoconazole, doxorubicin, or tamoxifen [2]. This application is essential for preclinical ADME screening and clinical drug interaction risk assessment.

Analytical Reference Standard for Pharmacokinetic Method Validation

Employ 3′-p-hydroxypaclitaxel as a calibration standard and quality control material for LC-MS/MS or HPLC-UV methods quantifying paclitaxel and its metabolites in biological matrices. The compound's 91% solid-phase extraction recovery from human plasma—exceeding the 78% recovery of 6α,3′-p-dihydroxypaclitaxel [3]—supports lower limits of quantitation down to 10 ng/mL and improved assay accuracy (95-97% at 50 ng/mL) [3]. This application directly supports ANDA submissions and commercial paclitaxel manufacturing QC workflows.

Pharmacokinetic-Pharmacodynamic Modeling of Residual Antitumor Activity

Incorporate 3′-p-hydroxypaclitaxel into mechanistic PK-PD models investigating the contribution of circulating metabolites to observed paclitaxel efficacy. The metabolite's retained cytotoxicity, in contrast to the complete loss of activity observed in 6α-hydroxy-substituted metabolites [4], establishes it as the only major paclitaxel metabolite capable of contributing to antitumor effects. The clinically observed AUC of 0.31 ± 0.20 h·μmol·L⁻¹ at the 135 mg/m² dose level [5] provides a quantitative exposure baseline for such modeling efforts.

Impurity Profiling and Quality Control in Paclitaxel API Manufacturing

Utilize 3′-p-hydroxypaclitaxel as a qualified impurity reference standard for HPLC purity analysis of paclitaxel active pharmaceutical ingredient and finished drug products. Regulatory guidance for ANDA submissions requires identification and quantification of known metabolites as potential process impurities or degradation products. Commercially available at ≥95% purity [3], this compound meets pharmacopoeial reference standard requirements for analytical method validation and batch release testing.

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